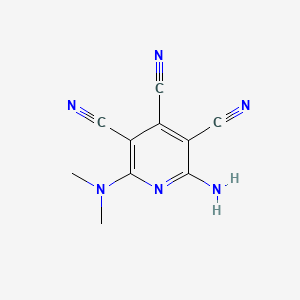
1-methyl-3-pyrrolidyl I+/--cyclopentylmandelate methobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-pyrrolidyl I+/–cyclopentylmandelate methobromide, also known as glycopyrrolate, is a synthetic anticholinergic agent. It is commonly used in medicine to reduce salivation and respiratory secretions, and to treat peptic ulcers. The compound has a molecular formula of C19H28BrNO3 and a molecular weight of 398.33 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-pyrrolidyl I+/–cyclopentylmandelate methobromide involves the esterification of α-cyclopentylmandelic acid with 3-hydroxy-1,1-dimethylpyrrolidinium bromide. The reaction typically requires an acidic catalyst and is conducted under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-3-pyrrolidyl I+/–cyclopentylmandelate methobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-methyl-3-pyrrolidyl I+/–cyclopentylmandelate methobromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on biological systems, particularly its anticholinergic properties.
Medicine: It is used in clinical research to develop new treatments for conditions like peptic ulcers and respiratory disorders.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-methyl-3-pyrrolidyl I+/–cyclopentylmandelate methobromide involves its anticholinergic properties. It acts as a competitive antagonist of acetylcholine at muscarinic receptors, particularly the M3 receptor. This inhibition reduces the secretion of saliva and other bodily fluids, making it useful in medical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atropine: Another anticholinergic agent with similar properties but different chemical structure.
Scopolamine: Similar in function but used primarily for motion sickness and postoperative nausea.
Hyoscine: Used for similar medical applications but has a different mechanism of action.
Uniqueness
1-methyl-3-pyrrolidyl I+/–cyclopentylmandelate methobromide is unique due to its specific molecular structure, which provides a distinct pharmacological profile. Its high selectivity for muscarinic receptors and its efficacy in reducing secretions make it particularly valuable in medical settings .
Propriétés
Formule moléculaire |
C19H29BrNO3+ |
|---|---|
Poids moléculaire |
399.3 g/mol |
Nom IUPAC |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrobromide |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1; |
Clé InChI |
VPNYRYCIDCJBOM-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;hydrobromide](/img/structure/B12806366.png)











